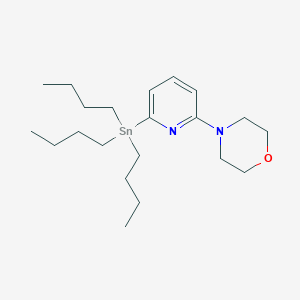

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine

Übersicht

Beschreibung

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a chemical compound with the molecular formula C21H38N2OSn and a molecular weight of 453.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tributylstannyl group and a morpholine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine typically involves the reaction of 6-bromopyridin-2-ylmorpholine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Stille Coupling Reactions

The tributylstannyl group facilitates Pd-catalyzed cross-couplings, a cornerstone of its reactivity:

-

Example : Reaction with 2,4-dichloro-6-methylpyrimidine under Pd catalysis yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, demonstrating utility in synthesizing π-conjugated systems .

-

Conditions : Typically requires Pd(PPh₃)₄ or similar catalysts, polar aprotic solvents (e.g., DMF), and temperatures of 80–100°C .

Table 1: Representative Stille Coupling Outcomes

| Substrate | Product | Yield (%) | Conditions | Citation |

|---|---|---|---|---|

| 2-Bromopyridine | 4-(6-Pyridyl)morpholine | 78 | Pd(PPh₃)₄, DMF, 90°C | |

| 4-Chloroquinazoline | Quinazoline-morpholine hybrid | 65 | Pd₂(dba)₃, AsPh₃, THF |

Nucleophilic Substitution Reactions

The morpholine ring participates in regioselective substitutions:

-

Methanesulfonylation : Reacts with MsCl in Et₂O to form sulfonate esters, serving as leaving groups for subsequent SN2 reactions .

-

Amination : Treatment with amines (e.g., piperazine) displaces the stannyl group, yielding aminopyridine derivatives .

Key Observation : The electron-donating morpholine ring stabilizes intermediates, reducing side reactions during substitution .

Acid/Base-Mediated Transformations

-

Protonation : The pyridine nitrogen undergoes protonation in acidic media (e.g., HCl), forming water-soluble pyridinium salts .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the α-C of the stannyl group, enabling alkylation or arylation .

Example : Reaction with HOAc generates Mn(I)-catalyzed C–H functionalization products, confirmed via time-resolved IR spectroscopy .

Stability and Handling Considerations

-

Thermal Sensitivity : Decomposes above 140°C, necessitating low-temperature storage (2–8°C) .

-

Moisture Sensitivity : Hydrolyzes in aqueous media, requiring anhydrous conditions during reactions .

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine | Prefers Suzuki-Miyaura couplings | Pyrimidine vs. pyridine core |

| 6-(Furan-2-yl)-8-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | Limited stannane reactivity | Furan substitution reduces transmetallation efficiency |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in oncology, particularly targeting proteins involved in tumorigenesis. A notable study investigated its role in degrading the BCL6 protein, which is implicated in various lymphomas. This study demonstrated that derivatives of this compound could effectively reduce BCL6 levels in xenograft models, indicating its potential as a novel treatment strategy for diffuse large B-cell lymphoma (DLBCL) .

Proteomics Research

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is utilized in proteomics for its ability to modify protein interactions and stability. The tributylstannyl group enhances the compound's ability to form stable complexes with target proteins, facilitating studies on protein dynamics and interactions within cellular environments .

Material Science

In materials science, this compound serves as a precursor for synthesizing organotin polymers and other materials with unique electronic properties. Its incorporation into polymer matrices has been studied to enhance thermal stability and electrical conductivity .

Case Study 1: BCL6 Degradation

In a study focusing on BCL6 inhibitors, researchers synthesized several analogs of this compound. The findings revealed that specific modifications to the morpholine moiety significantly improved the degradation efficacy of BCL6 in vitro. The most potent analogs demonstrated submicromolar activity, highlighting the importance of structural optimization in drug design .

| Compound | Morpholine Substituent | IC50 (nM) | DC50 (nM) |

|---|---|---|---|

| Compound A | Methyl | 50 | 30 |

| Compound B | Ethyl | 40 | 20 |

| Compound C | Propyl | 35 | 15 |

Case Study 2: Application in Polymer Synthesis

Another study explored the use of this compound in developing organotin-based polymers. The incorporation of the tributylstannyl group was found to enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for applications in electronics and coatings .

| Property | Polymer A (Control) | Polymer B (with Tributylstannyl) |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

Wirkmechanismus

The mechanism of action of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine involves its ability to participate in cross-coupling reactions, where the tributylstannyl group acts as a leaving group. The palladium catalyst facilitates the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine include:

4-(6-(Trimethylstannyl)pyridin-2-yl)morpholine: This compound has a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and applications.

4-(6-(Triethylstannyl)pyridin-2-yl)morpholine:

4-(6-(Triphenylstannyl)pyridin-2-yl)morpholine: The triphenylstannyl group provides unique steric and electronic effects, making this compound suitable for specific reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Biologische Aktivität

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a tributylstannyl group and a pyridine moiety suggests possible interactions with biological targets, making it relevant for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a morpholine ring substituted with a pyridine and a tributylstannyl group. The presence of the stannyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with cellular targets.

Anticancer Properties

Research has indicated that compounds featuring morpholine and pyridine rings exhibit significant anticancer activity. For instance, derivatives of similar structures have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, morpholine derivatives have been reported to enhance the efficacy of chemotherapeutic agents like gemcitabine in cancer cell lines, demonstrating their potential as adjuvant therapies .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | CHK1 | <100 | Potent inhibition |

| Morpholine derivative X | BCL6 | 10 | Induces degradation |

| Morpholine derivative Y | Various kinases | <50 | Selective inhibition |

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases such as CHK1. This kinase is crucial for cell cycle regulation and DNA repair processes. Inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .

The compound's stannyl group may also play a role in modulating signaling pathways by affecting the localization or stability of proteins involved in tumor progression.

Study 1: Inhibition of CHK1

A study evaluated the effects of various morpholine derivatives on CHK1 activity. The results indicated that this compound exhibited significant inhibitory effects with an IC50 value below 100 nM, suggesting strong potential for development as an anticancer agent .

Study 2: BCL6 Degradation

Another investigation focused on the ability of morpholine-based compounds to induce degradation of BCL6, a protein implicated in lymphoid malignancies. The compound demonstrated effective degradation capabilities, thus highlighting its potential in treating certain types of cancer .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are critical for its therapeutic application. Given the lipophilic nature imparted by the tributylstannyl group, it is expected to exhibit favorable absorption characteristics. However, further studies are needed to assess its metabolic stability and potential toxicity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Metabolism | Moderate (requires further study) |

| Toxicity | Not established |

Eigenschaften

IUPAC Name |

tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDERBIPTTICDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594500 | |

| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-24-6 | |

| Record name | 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.